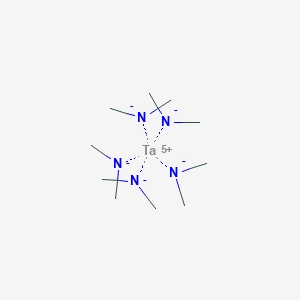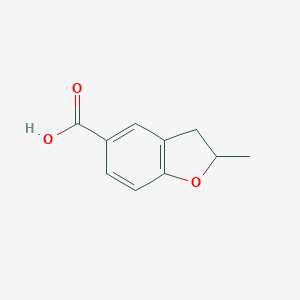
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives involves several key steps, including the Friedländer condensation reaction and reactions with various substituted salicylaldehydes. One notable synthesis pathway involves ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate reacting with substituted salicylaldehydes under ultrasound irradiation conditions, leading to good yields of the desired derivatives (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives displays significant features such as intramolecular hydrogen bonding and pi-pi interactions. These structural aspects contribute to the compound's ability to form layered structures and engage in cocrystallization with various amines, thereby influencing its reactivity and interaction with other molecules (Titi & Goldberg, 2009).
Chemical Reactions and Properties
Chemical reactions of this compound often involve the formation of organometallic complexes and supramolecular adducts. The presence of carboxylic acid groups enables it to form hydrogen bonds and coordinate with metal ions, demonstrating its versatility as a ligand (Koner & Goldberg, 2009).
Physical Properties Analysis
The physical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives are influenced by their molecular structure. Spectroscopic and computational studies reveal insights into their vibrational frequencies, NMR chemical shifts, and UV-Vis spectra, which are crucial for understanding the compound's behavior in various environments (Hiremath et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are significantly shaped by the compound's structural features. Studies involving molecular docking and analysis of electronic and vibrational properties suggest potential applications in inhibiting enzymes and antimicrobial activities (Sagaama et al., 2020).
科学的研究の応用
-
Anticancer Activity
- Field : Medical and Pharmaceutical Research .
- Application Summary : Some substituted benzofurans have shown significant anticancer activities . For example, a compound (referred to as compound 36 in the source) was found to have significant cell growth inhibitory effects on different types of cancer cells .
- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), and others .
-
Antimicrobial Activity
-
Anti-Hepatitis C Virus Activity
-
Antioxidative Activity
-
Anti-Viral Activity
-
Synthesis of Tricyclic Compounds
将来の方向性
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
特性
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQXQFRCVUXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349436 | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
CAS RN |
103204-80-4 | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
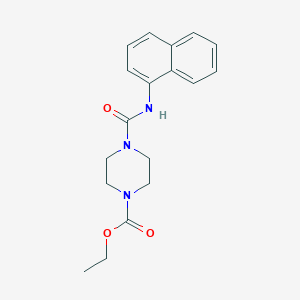




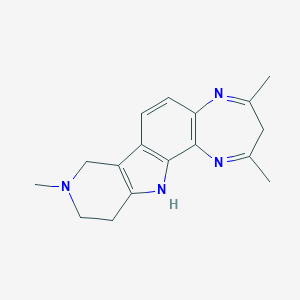


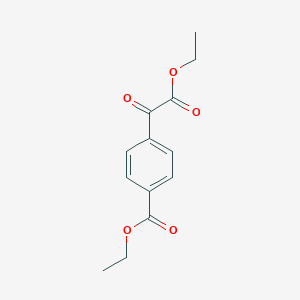
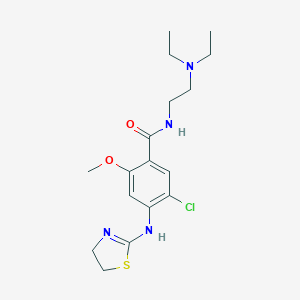
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
